2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
Description
Chemical Structure and Synthesis
The compound 2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide (CAS: 324054-76-4) is a 1,2,4-triazole derivative featuring a 3-bromophenyl substituent at position 5, a phenyl group at position 4, and a thioacetohydrazide moiety at position 2. Its synthesis typically involves multi-step reactions starting from 3-bromobenzoic acid, which undergoes esterification, hydrazide formation, and cyclization to yield the triazole core . The final step introduces the thioacetohydrazide group, critical for biological activity .
Properties
IUPAC Name |
2-[[5-(3-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5OS/c17-12-6-4-5-11(9-12)15-20-21-16(24-10-14(23)19-18)22(15)13-7-2-1-3-8-13/h1-9H,10,18H2,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHCMWHDOHWEDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360416 | |
| Record name | 2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
324054-76-4, 5853-18-9 | |
| Record name | 2-[[5-(3-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]acetic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=324054-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.
Substitution Reactions: The bromophenyl and phenyl groups are introduced through substitution reactions, often involving halogenated precursors and nucleophilic aromatic substitution.
Thioacetohydrazide Formation:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the bromophenyl group, potentially leading to dehalogenation or hydrogenation products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dehalogenated or hydrogenated derivatives.
Substitution Products: Various substituted triazole derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions.
Material Science: Its derivatives can be explored for use in the development of new materials with specific electronic or optical properties.
Biology and Medicine:
Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound could be investigated for potential antibacterial or antifungal activities.
Anticancer Research: The compound’s structure suggests it could interact with biological targets involved in cancer, making it a candidate for anticancer drug development.
Industry:
Agriculture: Potential use as a fungicide or pesticide due to its bioactive triazole core.
Pharmaceuticals: As a precursor or intermediate in the synthesis of more complex pharmaceutical agents.
Mechanism of Action
The mechanism of action of 2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide would depend on its specific application. In biological systems, it could interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring is known to bind to heme iron in cytochrome P450 enzymes, potentially inhibiting their function. The bromophenyl group could enhance binding affinity through halogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Activities
Key Research Findings
- Anticancer Activity: Compound 10 () demonstrated potent inhibition of cancer cell migration across melanoma, breast, and pancreatic lines, attributed to the 4-(dimethylamino)benzylidene group enhancing interaction with cellular targets . Derivatives with isatin-based hydrazones (e.g., compounds 4–7 in ) showed selective cytotoxicity against melanoma (IGR39), with IC₅₀ values ranging from 12.3–25.7 µM .
Antimicrobial Activity :
- The pyridine-substituted analogue (Compound 5 , ) exhibited moderate activity against Gram-positive bacteria (MIC: 125 µg/mL) due to enhanced membrane penetration .
- Bis-triazole derivatives () showed broader activity (MIC: 31.3–500 µg/mL), likely due to dual triazole cores increasing target affinity .
Structural-Activity Relationships (SAR) :
- Electron-withdrawing groups (e.g., 3-bromophenyl in the target compound) improve stability and binding to hydrophobic pockets in enzymes .
- Hydrazone modifications (e.g., aromatic or heterocyclic aldehydes) enhance anticancer potency by enabling Schiff base formation with cellular nucleophiles .
- Bulkier substituents (e.g., pyridine or morpholine) in the triazole core reduce antimicrobial efficacy but improve selectivity .
Biological Activity
The compound 2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is an organic molecule that has garnered attention for its potential biological activities. The triazole ring structure is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer effects. This article explores the biological activity of this compound, focusing on its synthesis, characterization, and pharmacological implications.
Synthesis and Characterization
The synthesis of this compound typically involves the following steps:
- Formation of Triazole Ring : The initial step includes the cyclization of 2-acyl-N-(aryl)hydrazine derivatives with thiocyanates to form the triazole ring.
- Thioether Linkage : The introduction of a thioether linkage is achieved through S-alkylation reactions.
- Hydrazide Formation : The final product is obtained by acylation of the hydrazine moiety with appropriate acyl chlorides.
Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Biological Activity
The biological activity of this compound has been evaluated through various studies:
Antimicrobial Activity
Studies have indicated that compounds containing triazole rings exhibit significant antimicrobial properties. The presence of the bromophenyl group enhances the interaction with microbial targets. For example, similar compounds have shown activity against a range of bacteria and fungi, suggesting that this compound may also possess comparable efficacy.
Anticancer Potential
Research has highlighted that triazole-based compounds can inhibit cancer cell proliferation. In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against certain cancer cell lines. The mechanism may involve the inhibition of key enzymes or pathways associated with tumor growth.
Case Studies
Several case studies have been documented regarding compounds structurally similar to this compound:
- Bcl-2 Targeting : A study demonstrated that related triazole compounds showed selective sub-micromolar IC50 growth-inhibitory activity against Bcl-2-expressing human cancer cell lines. This points to a potential mechanism where the compound may act as a Bcl-2 inhibitor .
- Antifungal Activity : Another study reported that triazole derivatives displayed potent antifungal activity against various strains, indicating that our compound may share similar properties due to its structural features .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Substitution Reactions
The bromine atom on the 3-bromophenyl group undergoes nucleophilic aromatic substitution (NAS) reactions. Common reagents and conditions include:
Oxidation and Reduction
The thioether (-S-) and hydrazide (-CONHNH₂) groups participate in redox reactions:
Oxidation Reactions
| Oxidizing Agent | Conditions | Outcome | Reference |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 3 hrs | Sulfoxide/sulfone derivatives | |
| KMnO₄ (acidic) | H₂SO₄, 60°C, 2 hrs | Cleavage of thioether to sulfonic acid |
Reduction Reactions
| Reducing Agent | Conditions | Outcome | Reference |
|---|---|---|---|
| NaBH₄ | EtOH, 45–50°C, 1.5 hrs | Reduction of ketones to secondary alcohols | |
| LiAlH₄ | THF, 0°C → RT, 6 hrs | Hydrazide → hydrazine derivative |
S-Alkylation and Cyclization
The thioether group reacts with alkyl halides or α-halo ketones:
| Reaction Partner | Conditions | Product | Reference |
|---|---|---|---|
| 2-Bromo-1-phenylethanone | Cs₂CO₃, DMF, 24 hrs | Ketone intermediate (precursor to alcohols) | |
| Ethyl chloroacetate | K₂CO₃, acetone, reflux | Thioester derivative |
Condensation Reactions
The acetohydrazide group forms Schiff bases with aldehydes:
| Aldehyde | Conditions | Product | Reference |
|---|---|---|---|
| 3,4-Dichlorobenzaldehyde | EtOH, reflux, 6 hrs | Schiff base with antifungal activity | |
| 2-Chloro-6-fluorobenzaldehyde | RT, 12 hrs | Hydrazone derivative |
Stability Under Synthetic Conditions
Key stability observations include:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via cyclization of thiosemicarbazides or alkylation of triazole-thiol precursors. For example, refluxing 2-bromobenzoyl derivatives with hydrazine hydrate in propan-2-ol yields intermediates, which are further functionalized with chloroacetic acid or thioacetate esters . Solvent choice (e.g., ethanol vs. acetonitrile) and reflux duration (3–4 hours) critically affect crystallinity and purity. Yields range from 60–85%, depending on substituent steric effects .
Q. How is the structure of this compound confirmed post-synthesis?
- Methodology : Structural characterization employs a combination of IR spectroscopy (S-H stretch at 2550–2600 cm⁻¹, C=O at 1680–1700 cm⁻¹), ¹H/¹³C NMR (distinct peaks for bromophenyl protons at δ 7.2–7.8 ppm and triazole carbons at δ 150–160 ppm), and elemental analysis (C, H, N, S within ±0.3% of theoretical values). Thin-layer chromatography (TLC) with silica gel plates verifies purity .
Q. What are the key physicochemical properties relevant to its handling and storage?
- Methodology : The compound is a crystalline solid with a melting point of 180–185°C. It is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO). Stability studies under ambient light and humidity show <5% degradation over 6 months when stored in airtight containers at 4°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
